1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Overview
Description
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone, commonly known as BDF, is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound is a white crystalline powder with a molecular formula of C10H7F3O3 and a molecular weight of 244.16 g/mol. BDF is a versatile chemical that has been used in various scientific research applications due to its ability to modify proteins and peptides.
Scientific Research Applications
Anticancer Research
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Acylation Studies
The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity . Moreover, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Synthesis of Bioactive Molecules
1,3-Benzodioxole is a key component in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals . It is used in Friedel–Crafts acylation and alkylation reactions, which are widely exploited to introduce an acyl or an alkyl group during the synthesis of these molecules .
Development of Antitubulin Agents
The indole nucleus, a privileged structural motif, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Large numbers of structurally diverse indole-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Continuous Flow Chemistry
The acylation of 1,3-benzodioxole was studied in a continuous flow process . The potential advantages of a continuous flow approach include improved heat and mass transfer, precise temperature control, easier scale-up, the generation of less waste, and the integration of reaction monitoring and processing steps .
Heterogeneous Catalyst Research
The acylation of 1,3-benzodioxole was studied using a recyclable heterogeneous substoichiometric catalyst . This research contributes to the development of more sustainable and efficient chemical processes .
Mechanism of Action
Target of Action
Related compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have been shown to exhibit anticancer activity against various cancer cell lines . The primary target of these compounds is often tubulin, a protein that forms microtubules .
Mode of Action
This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds that target tubulin often affect the mitotic process, leading to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNSHHKYLVOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445736 | |
Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102124-73-2 | |
Record name | 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.